molecular formula C23H17Cl2N3O4S B2659354 (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 351192-02-4

(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Katalognummer: B2659354
CAS-Nummer: 351192-02-4
Molekulargewicht: 502.37
InChI-Schlüssel: JISLDUOFXQVZMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a primary driver of angiogenesis. This small molecule acts as a ATP-competitive inhibitor , binding to the kinase domain of VEGFR2 and preventing the phosphorylation and activation of downstream signaling pathways such as MAPK and PI3K/Akt. The compound is characterized by its (E)-configured acrylonitrile core, which contributes to its high binding affinity and selectivity. Its primary research value lies in the study of pathological angiogenesis, particularly in the context of cancer biology and oncology research, where it is used to suppress tumor growth and metastasis in cellular and animal models by cutting off the blood supply to tumors. It also serves as a critical tool compound in cardiovascular research and in investigations of other diseases involving aberrant blood vessel formation. Researchers can utilize this high-purity compound to elucidate the specific roles of VEGFR2 signaling and to explore combination therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O4S/c1-32-19-7-5-15(6-8-19)11-16(14-26)23(29)27-22-13-20(9-10-21(22)25)33(30,31)28-18-4-2-3-17(24)12-18/h2-13,28H,1H3,(H,27,29)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISLDUOFXQVZMS-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core phenyl structure through a series of aromatic substitution reactions.

    Introduction of functional groups: The chloro, sulfamoyl, cyano, and methoxy groups are introduced through specific reactions such as chlorination, sulfonation, cyanation, and methoxylation.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium cyanide (NaCN) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with key analogues is presented below:

Compound Key Substituents Synthesis Yield Melting Point Biological Activity
Target Compound: (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide 2-Cl, 5-Cl, sulfamoyl, 4-OCH₃, (E)-enamide N/A N/A Hypothesized antimicrobial/antioxidant activity
5 () 4-OCH₃, cyano, thioxo, sulfamoyl 65% 208–210°C Antimicrobial activity (MIC: 8 µg/mL)
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () 3-Cl, 4-F, ethoxyquinoline, (E)-butenamide N/A N/A Anticancer activity (IC₅₀: 1.2 µM)
2-cyano-3-{4-[(1-methylimidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide () Nitrophenyl, trifluoromethyl, sulfanyl N/A N/A Kinase inhibition (Ki: 0.3 nM)

Key Observations

Synthetic Routes :

  • The target compound’s synthesis likely employs sulfamoyl coupling (similar to 5 in ) using reagents like HATU (as in ) .
  • Higher yields (e.g., 65% for 5 ) are achieved with controlled reaction conditions (e.g., dioxane solvent), whereas nitro- or trifluoromethyl-substituted analogues may require harsher conditions .

Sulfamoyl linkages (common in and ) correlate with antimicrobial activity, while cyano groups improve binding affinity via dipole interactions .

Physical Properties :

  • Melting points (e.g., 208–210°C for 5 ) suggest high crystallinity due to hydrogen-bonding networks (as analyzed via graph-set theory in ) .
  • The target compound’s (E)-configuration ensures optimal steric alignment for target binding, validated by SHELXL refinement () .

Structural Validation :

  • Tools like SHELX and ORTEP-3 () confirm the (E)-geometry and hydrogen-bonding patterns critical for comparing bioactivity across analogues .

Biologische Aktivität

(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including enzyme inhibition, mutagenicity, and structure-activity relationships (SAR), supported by relevant data tables and findings from diverse sources.

Chemical Structure and Properties

The compound's chemical formula is C22H15Cl2N3O3SC_{22}H_{15}Cl_2N_3O_3S, with a complex structure that includes chlorophenyl and sulfamoyl moieties. Its structural characteristics are crucial for its biological activity, influencing interactions with target enzymes and receptors.

Enzyme Inhibition

Research has indicated that compounds similar to (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide exhibit significant inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism:

  • α-Glucosidase Inhibition :
    • The compound has shown potential as an α-glucosidase inhibitor, which is relevant for managing diabetes. In vitro studies have reported IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM, with reference to acarbose (IC50 = 39.48 ± 0.80 μM) .
  • α-Amylase Inhibition :
    • Similar inhibitory activity was noted against α-amylase, with the most active derivatives achieving IC50 values as low as 0.90 ± 0.31 μM . This suggests a promising role in controlling postprandial glucose levels.

Mutagenicity

According to the Japan Industrial Safety and Health Association (JISHA), the compound falls under a category of chemicals with established mutagenic properties . This aspect raises considerations regarding safety and regulatory compliance in pharmaceutical applications.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups (like methyl) and electron-withdrawing groups (like nitro) on the phenyl rings significantly enhances the inhibitory potential against target enzymes. The positioning of these substituents affects binding interactions within the active sites of enzymes, contributing to the overall efficacy of the compound .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide and target proteins. Results indicate that this compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues within enzyme active sites, enhancing its inhibitory effects .

Inhibitory Activity Summary

EnzymeCompound IC50 (μM)Reference IC50 (μM)
α-Glucosidase10.75 ± 0.52Acarbose: 39.48 ± 0.80
α-Amylase0.90 ± 0.31Acarbose: 5.60 ± 0.30

Mutagenicity Classification

Chemical NameMutagenicity Status
(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamideClass A (Strong Positive)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide?

Methodological Answer: The synthesis involves multi-step protocols, including sulfamoylation, cyano-enamide formation, and regioselective coupling. Key steps include:

  • Sulfamoylation: Reacting 2-chloro-5-aminophenyl derivatives with 3-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
  • Cyano-enamide formation: Utilizing Knoevenagel condensation between 2-cyanoacetamide and 4-methoxybenzaldehyde in ethanol or DMSO, catalyzed by piperidine or ammonium acetate at 60–80°C .
  • Final coupling: Employing carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to minimize hydrolysis .

Critical Parameters:

  • Solvent polarity (DMSO enhances reaction rates but may reduce yield due to side reactions).
  • Temperature control during sulfamoylation to avoid decomposition.

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis:
    • HPLC-MS: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., unreacted intermediates or hydrolysis byproducts) .
    • TLC: Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) and UV visualization .
  • Structural Confirmation:
    • NMR Spectroscopy: Assign peaks for key groups (e.g., sulfamoyl NH at δ 10.2–10.8 ppm, cyano carbon at δ 115–120 ppm in 13C^{13}\text{C} NMR) .
    • IR Spectroscopy: Identify enamide C=O stretch (~1650 cm1^{-1}) and cyano C≡N stretch (~2200 cm1^{-1}) .

Q. How can computational modeling predict the compound’s intermolecular interactions and stability?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • Hydrogen Bonding Analysis: Use graph set analysis (e.g., Etter’s rules) to predict crystal packing motifs, focusing on sulfamoyl NH···O and methoxy O···H interactions .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to assess aggregation propensity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal Assays: Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability assays (e.g., MTT) to confirm target specificity .
  • Impurity Profiling: Use LC-MS to quantify trace impurities (e.g., des-chloro derivatives) that may antagonize activity .
  • Dose-Response Curves: Ensure EC50_{50}/IC50_{50} values are consistent across ≥3 independent replicates .

Example Data Contradiction Resolution:

StudyReported IC50_{50} (µM)Impurity LevelAssay Type
A0.5 ± 0.1<0.1%Enzymatic
B5.2 ± 1.32.4%Cell-based

Q. What crystallographic strategies are recommended for resolving ambiguous electron density in the compound’s structure?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to improve signal-to-noise ratios .
  • Refinement in SHELXL: Apply TWIN/BASF commands for twinned crystals and restraints for flexible groups (e.g., methoxyphenyl rotors) .
  • Validation: Check for overfitting using Rfree_{\text{free}} and validate hydrogen bonds with PLATON .

Common Ambiguities and Fixes:

IssueSolution
Disordered sulfamoyl groupApply PART instructions and anisotropic displacement parameters
Weak cyano group densityUse DFIX restraints based on DFT bond lengths

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Functional Group Modifications:
    • Replace 3-chlorophenylsulfamoyl with fluorophenyl or methylsulfonyl to assess steric/electronic effects .
    • Substitute 4-methoxyphenyl with nitro or amino groups to modulate electron-donating/withdrawing properties .
  • Assay Design: Test derivatives against isogenic cell lines (e.g., wild-type vs. mutant kinases) to isolate mechanistic effects .

SAR Comparison Table:

DerivativeSubstituent (R)IC50_{50} (µM)Solubility (mg/mL)
Parent3-Cl-PhSO2_20.50.8
Derivative A4-F-PhSO2_21.21.5
Derivative BMeSO2_28.73.2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.